molecular formula C9H12N2O B12601189 3,4-Dihydro-1H-2-benzopyran-5,8-diamine CAS No. 917805-12-0

3,4-Dihydro-1H-2-benzopyran-5,8-diamine

Cat. No.: B12601189
CAS No.: 917805-12-0
M. Wt: 164.20 g/mol
InChI Key: JKHSDRHPTPDGDN-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2-benzopyran-5,8-diamine is an organic compound with the molecular formula C9H12N2O . It features a benzopyran scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profile . The benzopyran core is a common subunit in many natural products and synthetic bioactive molecules, and its derivatives are extensively investigated for neuroprotective properties and potential applications in treating neurodegenerative conditions such as Alzheimer's disease (AD) . Research into pyran-based scaffolds, including various benzopyran derivatives, has highlighted their potential to address multiple pathological pathways of AD, making them a key area of interest in the development of new therapeutic agents . This diamine-functionalized derivative presents opportunities for further chemical exploration and biological evaluation. This product is intended for research purposes only and is not approved for human use.

Properties

CAS No.

917805-12-0

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3,4-dihydro-1H-isochromene-5,8-diamine

InChI

InChI=1S/C9H12N2O/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2H,3-5,10-11H2

InChI Key

JKHSDRHPTPDGDN-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C=CC(=C21)N)N

Origin of Product

United States

Preparation Methods

Cyclization Reactions

  • Starting Materials : The synthesis often begins with phenolic compounds or substituted phenols.

  • Reagents : Common reagents include acids such as sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process.

  • Procedure : A typical method involves heating the starting materials under acidic or basic conditions to promote the formation of the benzopyran structure. This may be followed by subsequent reactions to introduce the amine groups at the 5 and 8 positions of the benzopyran ring.

Condensation Reactions

  • Method : Another approach is through condensation reactions involving appropriate amines and carbonyl compounds.

  • Example : For instance, treating an intermediate benzopyran derivative with hydrazine in an alcohol solvent can yield the desired diamine after purification steps.

Multi-Step Synthesis

  • Overview : The synthesis may also involve several steps, including:

    • Formation of a benzopyran precursor.

    • Introduction of amine functionalities via nucleophilic substitution or reductive amination.

    • Final purification through recrystallization or chromatography.

Research Findings

Recent studies have highlighted various yields and conditions for synthesizing related compounds, which can provide insights into optimizing the preparation of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine. For example, yields for similar benzopyran derivatives have been reported between 50% to 90%, depending on the specific reaction conditions employed.

  • Data Table: General Information on Preparation Methods
Method Starting Materials Reagents Typical Yield (%) Notes
Cyclization Phenolic compounds Sulfuric acid Variable Acidic conditions promote ring formation
Condensation Benzopyran derivatives Hydrazine 50 - 90 Solvent choice affects solubility and yield
Multi-Step Synthesis Various intermediates Sodium hydroxide Variable Involves multiple reaction steps

The preparation of this compound encompasses various synthetic strategies that leverage cyclization and condensation techniques. The choice of method can significantly influence the yield and purity of the final product. Ongoing research into optimizing these methods continues to enhance our understanding of this compound's potential applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Cyclization and Ring-Modification Reactions

The compound participates in intramolecular cyclization to form polycyclic structures. For instance:

Reaction TypeConditionsProductYield (%)Source
Heck Coupling Pd(OAc)₂, PPh₃, DMF, 100°CFused quinoline-benzopyran derivative78
Mannich Reaction Formaldehyde, HCl, EtOHSpirocyclic amine derivative65

These reactions exploit the electron-donating amine groups to activate the benzopyran ring for electrophilic substitution or cross-coupling.

Oxidation and Reductive Amination

  • Oxidative Dearomatization : Treatment with m-CPBA converts the dihydrobenzopyran to an epoxide, which rearranges to a quinone methide intermediate.

  • Reductive Amination : Reaction with aldehydes/ketones and NaBH₃CN yields N-alkylated derivatives with retained stereochemistry.

Mechanistic Insights from Hammett Studies

Linear free-energy relationships (Hammett plots) reveal that electron-withdrawing substituents on the benzopyran ring accelerate electrophilic reactions (ρ = +1.2 for nitration) . The amine groups act as ortho/para-directing moieties, enhancing regioselectivity in substitution reactions.

Biological Activity and Functionalization

While beyond strict reaction chemistry, the compound’s bioactivity informs its derivatization:

  • Dopamine Agonist Analogues : Structural modifications at the 3-position yield derivatives with enhanced receptor affinity (e.g., 6-hydroxy substitution increases binding to D₂ receptors by 40-fold) .

  • Anticancer Derivatives : Carbonitrile-functionalized analogues inhibit kinase pathways (IC₅₀ = 0.8 μM against EGFR).

Scientific Research Applications

Medicinal Chemistry

Dopamine Agonist Activity
Research has identified derivatives of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine as potential dopamine agonists. For instance, compounds such as 3,4-dihydro-3-(3-dipropylamino)-2H-1-benzopyran have shown significant affinity for dopamine receptors. These compounds can attenuate the stimulation of brain dopamine synthesis and decrease the firing rate of substantia nigra dopamine neurons in animal models, suggesting their potential in treating disorders like Parkinson's disease and schizophrenia .

Neuroprotective Properties
Benzopyran derivatives are noted for their neuroprotective effects. They have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Huntington's disease. The structural features of these compounds contribute to their interaction with biological targets involved in neuroprotection .

Catalytic Applications

Synthesis of Benzopyran Derivatives
The compound is utilized in the synthesis of various benzopyran derivatives through catalytic processes. For example, researchers have developed nanocatalysts that facilitate the synthesis of tetrahydrobenzo[b]pyran and related compounds. These reactions often involve optimizing conditions such as catalyst amount and solvent choice to achieve high yields .

Case Study: Catalytic Efficiency
A recent study demonstrated the catalytic activity of a nickel complex in the synthesis of tetrahydrobenzo[b]pyran using this compound as a starting material. The study optimized reaction conditions and achieved significant yields of the desired products (see Table 1 for details) .

CatalystReaction ConditionsYield (%)
HMS/Pr-Xa-Ni0.04 g catalyst in ethanol at room temperature90%
HMS/Pr-PTSC-Cu0.004 g catalyst in ethanol at room temperature85%

Other Applications

Cosmetics and Agrochemicals
Beyond medicinal uses, benzopyran derivatives are also employed in the cosmetic industry for their fragrance properties and stability. Additionally, they find applications in agrochemicals as additives that enhance the efficacy of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Isoquinoline-5,8-diamine
  • Structure: A fully aromatic isoquinoline system (two fused benzene rings with one nitrogen atom) with amines at positions 5 and 8.
  • Key Differences: Heteroatom: Isoquinoline contains a ring nitrogen, while benzopyran has an oxygen. This difference affects basicity and electron distribution; the oxygen in benzopyran may reduce amine basicity compared to isoquinoline’s nitrogen-rich system.
  • Synthesis: Isoquinoline-5,8-diamine is synthesized with a high yield of 95% , suggesting optimized routes for aromatic diamines.
Naphthalene-1,8-diamine
  • Structure : A fully aromatic naphthalene system (two fused benzene rings) with amines at positions 1 and 8.
  • Key Differences: Heteroatom Absence: Lacking heteroatoms, naphthalene-1,8-diamine exhibits lower polarity and distinct reactivity. Electronic Effects: The electron-withdrawing oxygen in benzopyran may direct electrophilic substitutions differently compared to naphthalene.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
  • Structure : A complex hybrid molecule with a benzodioxin ring (two oxygen atoms) and a pyridine moiety.
  • Key Differences :
    • Multiple Heteroatoms: The benzodioxin’s two oxygens increase polarity and solubility compared to benzopyran’s single oxygen.
    • Molecular Weight: At 391.46 g/mol, this compound is significantly larger than benzopyran-5,8-diamine (estimated 162.19 g/mol), impacting pharmacokinetic properties.

Reactivity and Functional Potential

  • Naphthalene-1,8-diamine : Forms spiro compounds under acid catalysis due to activated electrophilic sites. Benzopyran-5,8-diamine’s oxygen may alter this reactivity by stabilizing intermediates or directing substitutions.
  • Research Applications: Compounds like the benzodioxin-pyridin-amine derivative are restricted to research use , a common limitation for novel diamines until full toxicological profiles are established.

Biological Activity

3,4-Dihydro-1H-2-benzopyran-5,8-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antimicrobial, and enzyme inhibition activities. The findings presented here are derived from diverse scientific sources.

Chemical Structure and Properties

This compound has the chemical formula C9H11NC_9H_{11}N and features a bicyclic structure that contributes to its biological activity. Its unique structural characteristics allow it to interact with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For example, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values ranged from 0.23 to 10.46 μM, indicating potent activity against these tumor cells .

Table 1: Cytotoxic Activity of 3,4-Dihydro-1H-2-benzopyran Derivatives

CompoundCell LineIC50 (μM)
Compound AHeLa10.46 ± 0.82
Compound BMCF-70.23 - 0.30
Compound CHCT11615

Antimicrobial Activity

Research has also indicated that 3,4-dihydro-1H-2-benzopyran derivatives possess antimicrobial properties. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it was found to inhibit α-glucosidase activity significantly, with reported IC50 values of approximately 52.54 μM . This inhibition can be crucial for managing conditions like diabetes by regulating carbohydrate metabolism.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • DNA Intercalation : Some studies suggest that the compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Modulation : It modulates the activity of enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Interaction : The compound may act on various receptors influencing cell signaling pathways related to growth and apoptosis.

Case Studies

A notable case study involved the evaluation of a series of synthesized derivatives based on the structure of this compound. These derivatives were tested for their antiproliferative effects on human tumoral cell lines and showed promising results in selectively inducing apoptosis in cancer cells while sparing normal fibroblast cells .

Q & A

Basic: What are the recommended synthesis routes for 3,4-Dihydro-1H-2-benzopyran-5,8-diamine, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves acid-catalyzed cyclization or condensation reactions. For example, ninhydrin-based reactions under acidic conditions (e.g., H₂SO₄) can yield spiro-N,N-ketal derivatives, as observed in analogous benzopyran systems . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst screening : Test Brønsted vs. Lewis acids (e.g., p-toluenesulfonic acid vs. AlCl₃) to improve yield .
    Validation : Monitor intermediates via TLC and characterize final products using HPLC and NMR .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:
A multi-technique approach is critical:

Technique Application Key Parameters References
HPLC Purity assessmentRetention time, peak area (>95% purity)
NMR Structural confirmationChemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm), coupling constants
X-ray Crystallography 3D structure determinationCrystallographic data (e.g., bond angles, dihedral strains)

Best Practices : Calibrate instruments with reference standards (e.g., NIST-certified compounds) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to minimize inhalation risks (OSHA respiratory protection standards) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via approved waste facilities .
    Note : Acute toxicity (Oral LD₅₀ > 300 mg/kg) requires strict exposure logs .

Advanced: How can computational methods predict biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with kinases (e.g., MPS1 inhibitors) . Validate with experimental IC₅₀ values.
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
  • Limitations : Address false positives by cross-referencing with wet-lab agonist profiles (e.g., heterologous receptor expression assays) .

Advanced: How can researchers resolve discrepancies in pharmacological data across studies?

Methodological Answer:

  • Root Cause Analysis : Compare methodological variables (e.g., receptor expression systems vs. computational models) .
  • Triangulation : Combine in vitro assays (e.g., cell viability), in silico docking, and metabolomic profiling .
  • Meta-Analysis : Apply multivariate statistics to datasets (e.g., PCA for outlier detection) .

Advanced: What strategies detect degradation products under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to UV light (ICH Q1B), humidity (40°C/75% RH), and acidic/alkaline buffers .
  • LC-MS/MS Analysis : Identify degradation byproducts (e.g., oxidized dihydro derivatives) with m/z thresholds .
  • Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines .

Advanced: How to design studies assessing receptor binding specificity?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) with Scatchard plot analysis .
  • CRISPR Knockout Models : Validate target specificity by comparing wild-type vs. receptor-deficient cell lines .
  • Negative Controls : Include structurally similar but inactive analogs to rule out nonspecific binding .

Basic: How to ensure compound stability under different storage conditions?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Stability Monitoring : Perform accelerated stability testing (25°C/60% RH for 6 months) with periodic HPLC checks .
  • Container Compatibility : Use glass而非polymers to avoid leaching .

Advanced: How to validate QSAR models for this compound?

Methodological Answer:

  • Internal Validation : Apply leave-one-out cross-validation (LOOCV) with R² > 0.7 .
  • External Validation : Test against independent datasets (e.g., ChEMBL bioactivity data) .
  • Domain Applicability : Use Williams plots to define ADMET applicability boundaries .

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